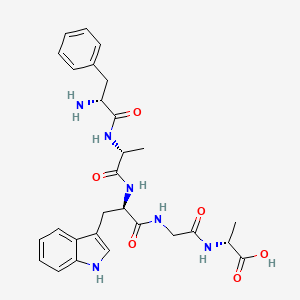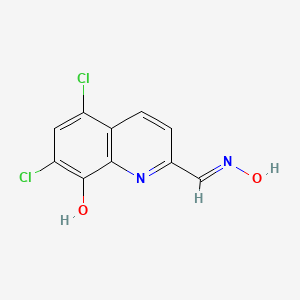
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of chlorine atoms at positions 5 and 7, a nitroso group at position 2, and a hydroxyl group at position 8 on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline followed by nitrosation. One common method includes dissolving 8-hydroxyquinoline in glacial acetic acid and introducing chlorine gas until the solution turns golden yellow. The reaction mixture is then poured into water to precipitate the product, which is filtered and recrystallized from acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties. .
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and DNA interaction, providing insights into cellular processes and potential therapeutic targets.
作用機序
The mechanism of action of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol involves its interaction with cellular components. For instance, metal complexes of this compound have been shown to target mitochondrial membranes, causing mitochondrial damage and triggering apoptosis in cancer cells . The compound can also inhibit enzymes like telomerase, leading to cell cycle arrest and DNA damage .
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antibacterial properties and used in medicinal applications.
5,7-Dichloro-2-methyl-8-quinolinol: Studied for its anticancer activity and ability to form metal complexes.
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Used in pharmaceutical testing and research.
Uniqueness
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an anticancer agent make it a valuable compound in both research and industrial applications.
特性
分子式 |
C10H6Cl2N2O2 |
|---|---|
分子量 |
257.07 g/mol |
IUPAC名 |
5,7-dichloro-2-[(E)-hydroxyiminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-8(12)10(15)9-6(7)2-1-5(14-9)4-13-16/h1-4,15-16H/b13-4+ |
InChIキー |
NQXRATBKFDWITR-YIXHJXPBSA-N |
異性体SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1/C=N/O |
正規SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
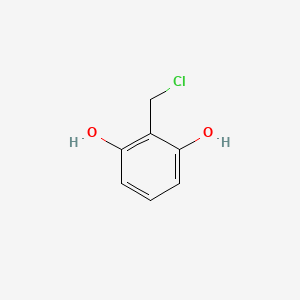
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
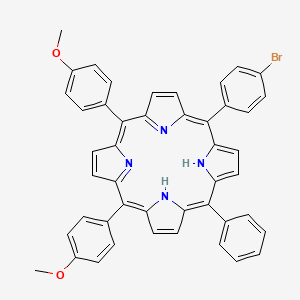
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
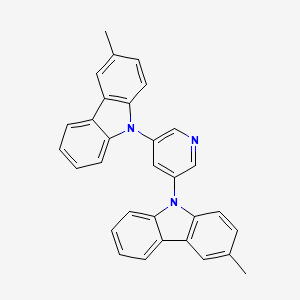
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
